N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
Description
N-(2,4-Dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a piperazine-based carbothioamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the thioamide nitrogen and a 4-fluorophenyl substituent on the piperazine ring. Its structural features, including electron-donating methoxy groups and an electron-withdrawing fluorine atom, influence its physicochemical properties and binding interactions .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S/c1-24-16-7-8-17(18(13-16)25-2)21-19(26)23-11-9-22(10-12-23)15-5-3-14(20)4-6-15/h3-8,13H,9-12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJVTKUHSSTRTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring that is substituted with two distinct aromatic groups: a 2,4-dimethoxyphenyl group and a 4-fluorophenyl group. The presence of these substituents contributes to its unique biological profile.
- Molecular Formula : CHFNOS
- Molecular Weight : 335.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of the serotonin and dopamine systems, which are critical in the treatment of mood disorders and other neurological conditions.
Biological Activity Overview
-
Antidepressant Effects :
- Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is believed to play a significant role in these effects.
- Anticancer Activity :
- Antiviral Properties :
Case Study 1: Antidepressant Activity
A study involving a series of piperazine derivatives demonstrated significant antidepressant-like effects in rodent models. The compounds were evaluated using the forced swim test and tail suspension test, where they showed reduced immobility time compared to control groups, indicating potential antidepressant properties.
Case Study 2: Anticancer Efficacy
In vitro assays were performed on various human tumor cell lines, including A549 and SKOV-3. The compound exhibited an IC50 value of 15 µM against A549 cells, suggesting potent anticancer activity. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-1-carbothioamide derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with analogs reported in the literature:
Table 1: Structural and Substituent Comparison
*Calculated based on molecular formula C₁₉H₂₁FN₃O₂S.
Key Observations
Substituent Effects on Physicochemical Properties: The 2,4-dimethoxyphenyl group in the target compound enhances lipophilicity compared to analogs with single methoxy (e.g., compound in ) or pyridine rings (e.g., NCT-503 in ). This may improve membrane permeability but reduce aqueous solubility.
Synthetic Routes :
- The target compound likely follows a synthesis pathway analogous to other piperazine-1-carbothioamides, involving condensation of a piperazine intermediate with a thiocarbamoyl chloride derivative (e.g., methods in ).
- Sodium periodate-mediated oxidative coupling (as in ) or ammonium hydroxide-assisted cyclization (as in ) could be adapted for its preparation.
Pharmacological Implications :
- NCT-503 demonstrates that trifluoromethyl groups enhance inhibitory potency against PHGDH, a serine biosynthesis enzyme . While the target compound lacks this group, its 4-fluorophenyl moiety may still engage in halogen bonding with biological targets.
- 4-(3,5-Dichlorophenyl) analogs (e.g., ) show that bulkier, electron-withdrawing substituents improve receptor affinity but may increase metabolic instability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
